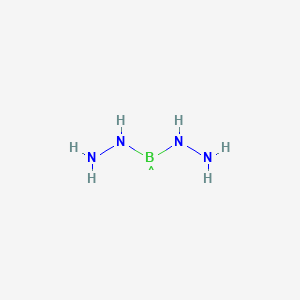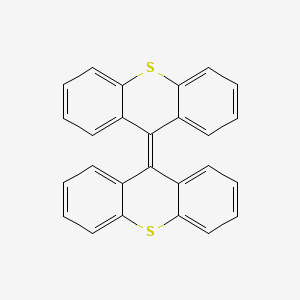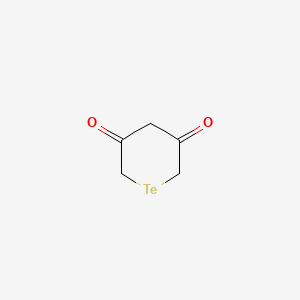
Tellurane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellurane-3,5-dione is a chemical compound with the molecular formula C4H4O2Te. It is a member of the tellurium family, which is known for its unique properties and applications in various fields.
Vorbereitungsmethoden
The synthesis of Tellurane-3,5-dione involves several steps and specific reaction conditions. One common method includes the reaction of tellurium tetrachloride with an appropriate organic substrate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Tellurane-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tellurium compounds.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tellurane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other tellurium-containing compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Preliminary studies suggest it may have applications in developing new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including semiconductors and optoelectronic devices .
Wirkmechanismus
The mechanism of action of Tellurane-3,5-dione involves its interaction with specific molecular targets. It can form complexes with various biomolecules, influencing their structure and function. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins and nucleic acids, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Tellurane-3,5-dione is unique compared to other tellurium compounds due to its specific structure and reactivity. Similar compounds include:
Tellurium dioxide (TeO2): Used in glass and ceramics.
Tellurium tetrachloride (TeCl4): Used in organic synthesis.
Tellurium hexafluoride (TeF6): Used in chemical vapor deposition processes.
These compounds share some properties with this compound but differ in their specific applications and reactivity .
Eigenschaften
CAS-Nummer |
24572-07-4 |
|---|---|
Molekularformel |
C5H6O2Te |
Molekulargewicht |
225.7 g/mol |
IUPAC-Name |
tellurane-3,5-dione |
InChI |
InChI=1S/C5H6O2Te/c6-4-1-5(7)3-8-2-4/h1-3H2 |
InChI-Schlüssel |
DKSZQCLALUFEIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C[Te]CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


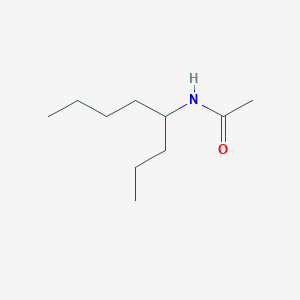
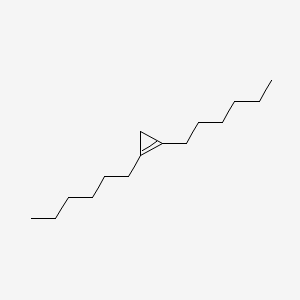
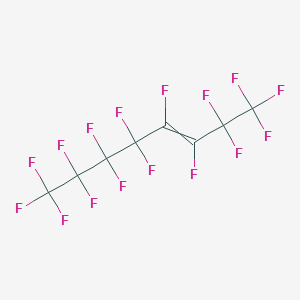
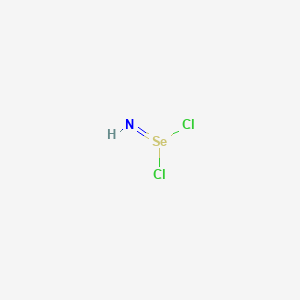
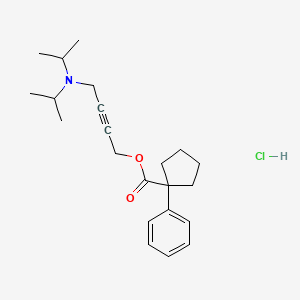
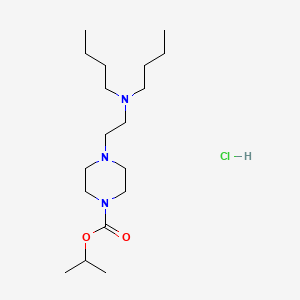
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)

